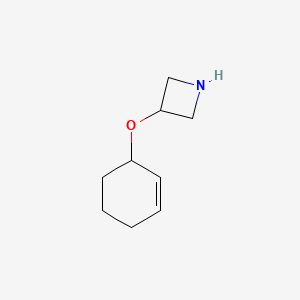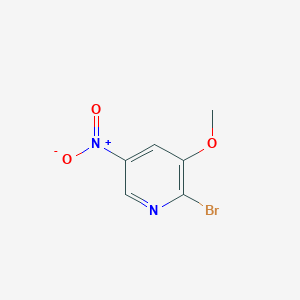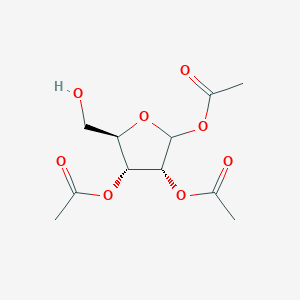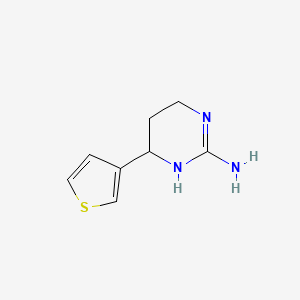
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is a chemical compound with the following structure:
CH3−C(O)−C6H4−Br−OH
. - This compound is an organic ketone containing a bromine atom and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis.
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one: , has the molecular formula .
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Análisis De Reacciones Químicas
Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology and Medicine: Researchers use it as a starting material for drug development and in studies related to enzyme inhibition.
Industry: It finds applications in the fragrance industry and as a flavoring agent.
Mecanismo De Acción
- The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
- As an enzyme inhibitor, it may interfere with specific metabolic pathways.
- In drug development, it could target specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: The presence of the bromine atom and hydroxyl group distinguishes 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one from these similar compounds.
Remember that this information is based on available knowledge up to my last update in 2021.
Propiedades
Número CAS |
2887-56-1 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
Clave InChI |
SKZDSFWVNVYIIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
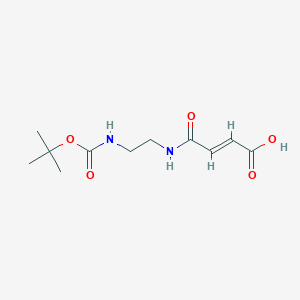
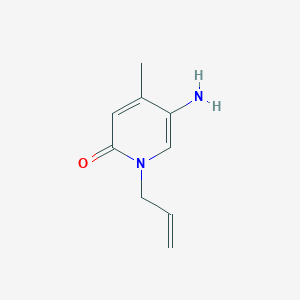
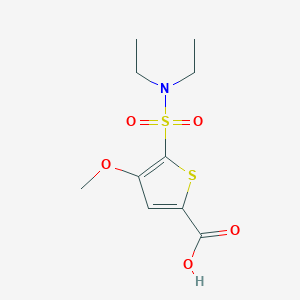
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)

